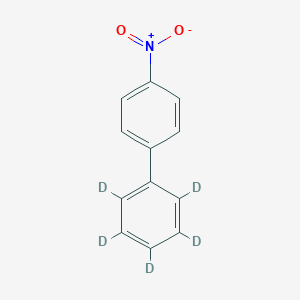

4-Nitrobiphenyl-2',3',4',5',6'-d5

Übersicht

Beschreibung

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-nitrobiphenyl, where the hydrogen atoms on the biphenyl ring are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the nitration of biphenyl-d5. The process can be summarized as follows:

Nitration Reaction: Biphenyl-d5 is reacted with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position.

Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize side reactions.

Industrial Production Methods

Industrial production of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using large reactors to handle the nitration of biphenyl-d5.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The biphenyl ring can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 4-Aminobiphenyl-2’,3’,4’,5’,6’-d5.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Biphenyl carboxylic acids or quinones.

Wissenschaftliche Forschungsanwendungen

Interaction Studies

In biological research, 4-Nitrobiphenyl-2',3',4',5',6'-d5 is used to study interactions with various biological targets. Its isotopic labeling capability allows researchers to track and quantify binding affinities and reaction kinetics with greater accuracy than non-deuterated compounds. This is particularly useful in pharmacological studies where understanding the mechanism of action is crucial.

Case Study: Binding Affinity Analysis

In a study examining the binding affinity of nitroaromatic compounds to specific enzymes, researchers utilized this compound as a tracer. The results indicated that the presence of deuterium altered the kinetic properties of the compound, providing insights into enzyme-substrate interactions that were not observable with its non-deuterated analog.

Environmental Analysis

Pollutant Monitoring

This compound can also serve as a surrogate standard in environmental monitoring methods, such as those outlined by the EPA for detecting semivolatile organic compounds (SVOCs). Its application in environmental analysis helps quantify pollutants like nitrobiphenyls in various matrices, including water and soil samples .

Table 2: Application in Environmental Monitoring

| Methodology | Application Area | Role of this compound |

|---|---|---|

| EPA Method 8270D | SVOC Detection | Surrogate standard |

| GC/MS Analysis | Environmental Samples | Internal standard for quantification |

Wirkmechanismus

The mechanism of action of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and DNA. These interactions can lead to various biochemical effects, including mutagenesis and cytotoxicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrobiphenyl: The non-deuterated version of 4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5.

4-Aminobiphenyl: The reduced form of 4-Nitrobiphenyl.

4-Nitrobiphenyl-3’,4’,5’,6’-d4: Another deuterated derivative with different deuterium labeling.

Uniqueness

4-Nitrobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its complete deuterium labeling on the biphenyl ring, which makes it particularly useful in studies requiring precise isotopic labeling. This property allows for detailed analysis of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .

Biologische Aktivität

4-Nitrobiphenyl-2',3',4',5',6'-d5 is a deuterated derivative of 4-nitrobiphenyl, a compound that has garnered attention due to its potential biological activities, particularly in the context of its structural modifications. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C12H8D5N2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 64421-02-9

The incorporation of deuterium (D) atoms enhances the stability and alters the pharmacokinetic properties of the compound compared to its non-deuterated counterpart.

The biological activity of 4-nitrobiphenyl derivatives is primarily attributed to their ability to interact with various biological targets. The following mechanisms have been identified:

- Protein Interaction : 4-Nitrobiphenyl derivatives can inhibit protein disulfide isomerase (PDI), which plays a crucial role in protein folding and apoptosis regulation. This inhibition can lead to altered cellular responses to stress and misfolded proteins.

- Reactive Oxygen Species (ROS) Generation : The nitro group in 4-nitrobiphenyl can generate ROS, which may contribute to oxidative stress in cells, leading to apoptosis or necrosis in certain contexts .

Biochemical Pathways

The compound's interaction with cellular pathways includes:

- Cell Death Pathways : By modulating PDI activity, this compound may influence apoptotic pathways, particularly in cells expressing misfolded proteins such as mutant huntingtin.

- Estrogen Receptor Modulation : Some studies suggest that nitrobiphenyl compounds may act as estrogen receptor modulators, impacting gene expression related to growth and differentiation in hormone-sensitive tissues.

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of 4-nitrobiphenyl on neuronal cell lines. The results indicated that exposure led to significant cell death through oxidative stress mechanisms. The study highlighted the compound's potential risks associated with chronic exposure, particularly in occupational settings where nitrobiphenyls are present .

Case Study 2: Carcinogenic Potential

Research has shown that while 4-nitrobiphenyl itself is not classified as a carcinogen, its metabolic products can lead to bladder tumors in animal models. This raises concerns regarding its use in industrial applications and necessitates further investigation into its long-term effects on human health .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJQRLZAPXASRD-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617868 | |

| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-02-9 | |

| Record name | 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.